molecular formula C13H8Cl2F2O B8295619 Bis(4-chloro-2-fluorophenyl)methanol

Bis(4-chloro-2-fluorophenyl)methanol

Cat. No.: B8295619
M. Wt: 289.10 g/mol
InChI Key: JHIUOFOKOOZXHW-UHFFFAOYSA-N
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Description

Bis(4-chloro-2-fluorophenyl)methanol is a diaryl methanol derivative featuring two 4-chloro-2-fluorophenyl groups attached to a central hydroxymethyl group. This compound is synthesized via the reduction of 4-chloro-2-fluorobenzoic acid using LiAlH₄ in tetrahydrofuran (THF) . Its structural uniqueness lies in the ortho-fluorine and para-chlorine substituents on both aromatic rings, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C13H8Cl2F2O

Molecular Weight

289.10 g/mol

IUPAC Name

bis(4-chloro-2-fluorophenyl)methanol

InChI

InChI=1S/C13H8Cl2F2O/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6,13,18H

InChI Key

JHIUOFOKOOZXHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(C2=C(C=C(C=C2)Cl)F)O

Origin of Product

United States

Comparison with Similar Compounds

Bis(4-fluorophenyl)methanol (CAS 365-24-2)

  • Molecular Formula : C₁₃H₁₀F₂O
  • Molecular Weight : 220.21 g/mol
  • Key Properties: Lipophilicity: Lower than Bis(4-chloro-2-fluorophenyl)methanol due to the absence of chlorine atoms. BBB Permeability: Moderate, as fluorine’s electronegativity reduces lipid solubility compared to chlorine . Solubility: Freely soluble in methanol, with a bioavailability score of 0.55 .
  • Applications : Primarily used as a pharmaceutical intermediate.

1,1-Bis-(4-chlorophenyl)-2,2-difluoroethanol (CAS 841-31-6)

  • Molecular Formula : C₁₄H₁₀Cl₂F₂O
  • Molecular Weight : 303.14 g/mol
  • Key Properties: Structure: Features two 4-chlorophenyl groups and a difluorinated ethanol moiety. Synthesis: Requires multi-step routes involving halogenation and cyclization .
  • Applications : Likely explored for antimicrobial or antifungal activity due to halogen-rich structure.

Comparison: The additional fluorine atoms on the ethanol backbone increase polarity, reducing BBB permeability compared to this compound.

2-(4-Chloro-2-fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole Impurity)

  • Molecular Formula : C₁₃H₁₂ClFN₆O
  • Molecular Weight : 322.73 g/mol
  • Key Properties: Solubility: Freely soluble in methanol but requires storage at 2–8°C for stability .

Comparison : The triazole rings enhance hydrogen-bonding capacity, improving aqueous solubility but limiting BBB penetration relative to the target compound.

(2,4-Difluorophenyl)(phenyl)methanol (CAS 182192-95-6)

  • Molecular Formula : C₁₃H₁₀F₂O
  • Molecular Weight : 232.22 g/mol
  • Key Properties :
    • Substituents : One 2,4-difluorophenyl and one unsubstituted phenyl group.
    • Applications : Intermediate in synthesizing fluorinated pharmaceuticals.

Research Findings and Implications

  • Synthetic Accessibility: this compound is synthesized in fewer steps compared to analogs like 1,1-bis-(4-chlorophenyl)-2,2-difluoroethanol, which requires complex halogenation .
  • Drug-Likeness : The target compound adheres to Lipinski’s rules (molecular weight <500, LogP <5), similar to NSC777205/NSC777207 derivatives, which exhibit high BBB permeability and GI absorption .
  • Toxicity : Chlorine substituents may increase acute toxicity compared to fluorine analogs, necessitating careful in vivo evaluation .

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